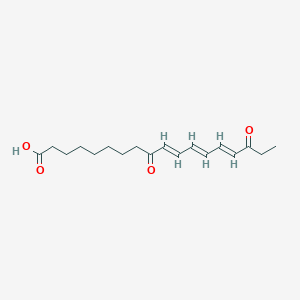
9,16-Dioxo-10,12,14-octadecatrienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,16-Dioxo-10,12,14-octadecatrienoic acid is a lipid compound with the molecular formula C18H26O4 and a molecular weight of 306.4 g/mol . This compound is derived from the branches of the plant Trigonostemon heterophyllus . It is known for its unique structure, which includes three conjugated double bonds and two ketone groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9,16-Dioxo-10,12,14-octadecatrienoic acid typically involves the oxidation of precursor fatty acids. One common method is the oxidation of linoleic acid using potassium permanganate under controlled conditions . The reaction is carried out in an aqueous medium at a temperature of around 25°C to 30°C. The product is then purified using column chromatography.
Industrial Production Methods: Industrial production of this compound involves large-scale oxidation processes. The precursor fatty acids are sourced from natural oils, and the oxidation is performed in large reactors. The product is then extracted and purified using industrial-scale chromatography techniques .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form various oxidized derivatives.
Reduction: The compound can be reduced to form hydroxy derivatives using reducing agents such as sodium borohydride.
Substitution: It can participate in substitution reactions where the ketone groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Hydroxy derivatives.
Substitution: Compounds with new functional groups replacing the ketone groups.
Wissenschaftliche Forschungsanwendungen
9,16-Dioxo-10,12,14-octadecatrienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in lipid metabolism and signaling pathways.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of 9,16-Dioxo-10,12,14-octadecatrienoic acid involves its interaction with cellular lipid metabolism pathways. It can modulate the activity of enzymes involved in fatty acid oxidation and synthesis. The compound also affects signaling pathways related to inflammation and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
- 9,10-Dioxo-12-octadecenoic acid
- 9,12,15-Octadecatrienoic acid
- 9,10,13-Trihydroxy-11-octadecenoic acid
Comparison: 9,16-Dioxo-10,12,14-octadecatrienoic acid is unique due to its specific arrangement of double bonds and ketone groups. This structure imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, 9,10-Dioxo-12-octadecenoic acid lacks the conjugated double bonds present in this compound, resulting in different chemical properties and biological effects .
Eigenschaften
CAS-Nummer |
217810-46-3 |
|---|---|
Molekularformel |
C18H26O4 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
9,16-dioxooctadeca-10,12,14-trienoic acid |
InChI |
InChI=1S/C18H26O4/c1-2-16(19)12-8-6-7-10-14-17(20)13-9-4-3-5-11-15-18(21)22/h6-8,10,12,14H,2-5,9,11,13,15H2,1H3,(H,21,22) |
InChI-Schlüssel |
PQPRTPXWQQQKJC-UHFFFAOYSA-N |
SMILES |
CCC(=O)C=CC=CC=CC(=O)CCCCCCCC(=O)O |
Isomerische SMILES |
CCC(=O)/C=C/C=C/C=C/C(=O)CCCCCCCC(=O)O |
Kanonische SMILES |
CCC(=O)C=CC=CC=CC(=O)CCCCCCCC(=O)O |
Aussehen |
Powder |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of 9,16-Dioxooctadeca-10,12,14-trienoic acid and where has it been discovered?
A: 9,16-Dioxooctadeca-10,12,14-trienoic acid is an 18-carbon fatty acid derivative featuring three double bonds in a trans (E) configuration and two carbonyl groups. [] This compound was isolated from Silene maritima With. (Caryophyllaceae), marking its first-time discovery in the Caryophyllales order. [] The crystal structure reveals that molecules of this compound form inversion dimers through pairs of O—H⋯O hydrogen bonds. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


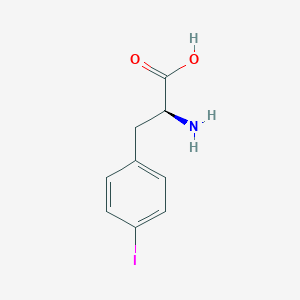
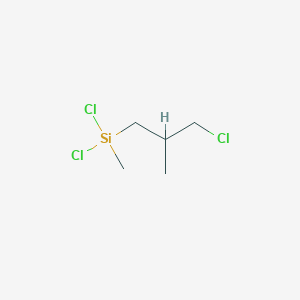
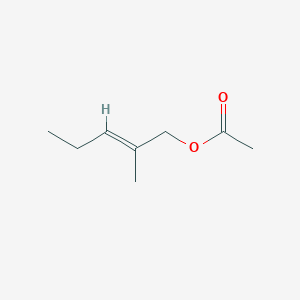

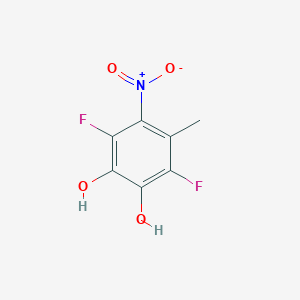

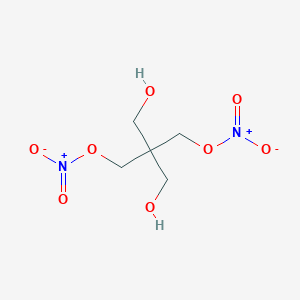
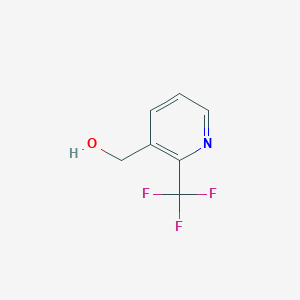

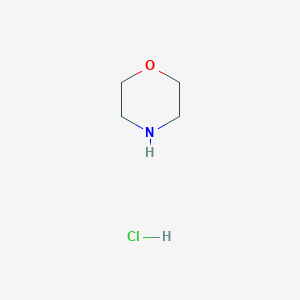
![methyl 8-[(2S,3R)-3-[[(2S,3R)-3-pentyloxiran-2-yl]methyl]oxiran-2-yl]octanoate](/img/structure/B157234.png)

![1,2,4-Ethanylylidene-1H-cyclobuta[cd]pentalen-5-amine,octahydro-N-methyl-(9CI)](/img/structure/B157236.png)
![(3R,7aS)-3-propan-2-yl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-1-one](/img/structure/B157244.png)
